5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-amine
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Overview
Description
5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-amine is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a cyclopropyl group, a methoxyphenylmethyl group, and a methyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Attachment of the Methoxyphenylmethyl Group: This step involves a nucleophilic substitution reaction where the triazole derivative reacts with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the triazole ring using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-cyclopropyl-4-methyl-1,2,4-triazol-3-amine: Lacks the methoxyphenylmethyl group.
N-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-amine: Lacks the cyclopropyl group.
5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-amine: Lacks the methyl group on the triazole ring.
Uniqueness
The uniqueness of 5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-amine lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the cyclopropyl group can enhance the compound’s stability and lipophilicity, while the methoxyphenylmethyl group can influence its binding affinity to biological targets.
Properties
IUPAC Name |
5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-18-13(11-5-6-11)16-17-14(18)15-9-10-3-7-12(19-2)8-4-10/h3-4,7-8,11H,5-6,9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSHOYWDOOJVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1NCC2=CC=C(C=C2)OC)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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